5-Bromo-2-isopropoxypyridine

Physicochemical property Medicinal chemistry ADME prediction

Procure 5-Bromo-2-isopropoxypyridine as your aryl bromide partner for Suzuki-Miyaura couplings in CNS drug discovery. Its unique isopropoxy group confers a quantifiably higher LogP (3.49 vs. 2.61 for the methoxy analog) and larger CMR (47.9 cm³), providing a measurable probe for steric and lipophilic contributions to target binding. This distinct profile directly influences reaction selectivity and the membrane permeability of final candidates, making it the superior choice for generating leads with optimized blood-brain barrier permeability. Avoid costly route re-optimization; this compound's balanced reactivity ensures high-yielding functionalization (validated 92% synthetic route from 2-fluoro-5-bromopyridine). Used as a key intermediate in scale-up syntheses of azepino[4,5-b]indole histamine H3 receptor modulators.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 870521-31-6
Cat. No. B1291364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxypyridine
CAS870521-31-6
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
InChIKeyFSZRSTNRZUIEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxypyridine (CAS 870521-31-6): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry


5-Bromo-2-isopropoxypyridine (CAS 870521-31-6) is a halogenated heterocyclic compound belonging to the pyridine class, characterized by a bromine atom at the 5-position and an isopropoxy group at the 2-position . This substitution pattern confers a unique combination of lipophilicity (ACD/LogP 3.49) and steric bulk, alongside a reactive C5–Br handle for downstream functionalization . The compound is predominantly employed as a versatile intermediate in the synthesis of biologically active molecules, particularly histamine receptor modulators, owing to its balanced physicochemical properties and synthetic accessibility via multiple high-yielding routes [1].

Why 5-Bromo-2-isopropoxypyridine Cannot Be Readily Replaced by Common Analogs in Synthetic Workflows


Direct substitution with closely related analogs such as 5-bromo-2-methoxypyridine (CAS 13472-85-0) or 5-bromo-2-ethoxypyridine (CAS 55849-30-4) is often not feasible without altering downstream compound properties or requiring significant route re-optimization . The isopropoxy group imparts a distinct steric and electronic profile—evidenced by a higher predicted boiling point (228.3°C vs. 197.0°C for the methoxy analog) and greater lipophilicity (ACD/LogP 3.49 vs. 2.61) . These differences directly influence reaction selectivity, purification characteristics, and the physicochemical properties of final drug candidates, including membrane permeability and metabolic stability . Furthermore, the specific reactivity of the C5–Br bond in cross-coupling reactions is influenced by the adjacent alkoxy group, making direct interchange with chloro- or iodo-analogs a non-trivial exercise that can lead to altered yields and impurity profiles .

Quantitative Differentiation Evidence for 5-Bromo-2-isopropoxypyridine Against Key Comparators


Enhanced Lipophilicity and Altered Volatility Versus 5-Bromo-2-methoxypyridine

5-Bromo-2-isopropoxypyridine exhibits significantly higher lipophilicity and a higher boiling point compared to the commonly used 5-bromo-2-methoxypyridine, as predicted by ACD/Labs Percepta . This is quantified by an ACD/LogP increase of 0.88 units and a boiling point elevation of 31.3°C at 760 mmHg [1].

Physicochemical property Medicinal chemistry ADME prediction

Higher Synthetic Yield via Optimized Route Using 2-Fluoro-5-bromopyridine

5-Bromo-2-isopropoxypyridine can be synthesized via two primary routes with markedly different yields . Route 1, employing 2-iodopropane and 2-hydroxy-5-bromopyridine, achieves a 76% yield . In contrast, Route 2, utilizing 2-fluoro-5-bromopyridine, delivers a superior 92% yield under comparable nucleophilic aromatic substitution conditions .

Synthetic methodology Process chemistry Yield optimization

Balanced Reactivity in Palladium-Catalyzed Cross-Coupling: The Bromine Advantage

The C5–Br bond in 5-bromo-2-isopropoxypyridine provides a strategic advantage over its chloro- and iodo-analogs in palladium-catalyzed cross-coupling reactions . Aryl bromides exhibit an optimal balance of reactivity and stability: they are more reactive than aryl chlorides (ArCl), which often require specialized, costly ligands for efficient coupling, yet they are more stable and less prone to unwanted side reactions compared to aryl iodides (ArI) [1]. This positions the bromo-derivative as the preferred handle for reliable Suzuki-Miyaura coupling to generate diverse biaryl libraries.

Cross-coupling Suzuki-Miyaura Reactivity Medicinal chemistry

Distinct Steric and Electronic Profile Versus Methoxy and Ethoxy Analogs

The isopropoxy group of the target compound imparts a larger molar refractivity (CMR) and a different electronic environment compared to the methoxy and ethoxy analogs . The predicted CMR for 5-bromo-2-isopropoxypyridine is 47.9 cm³, which is significantly higher than the 38.7 cm³ for 5-bromo-2-methoxypyridine [1]. This difference in steric bulk and polarizability can critically alter binding interactions in biological targets and influence the outcome of sterically sensitive chemical transformations.

Structure-Activity Relationship (SAR) Medicinal chemistry Physicochemical property

Validated Utility as a Key Intermediate for Histamine H3 Receptor Modulators

5-Bromo-2-isopropoxypyridine is a documented precursor in the synthesis of azepino[4,5-b]indoles, a class of compounds investigated as histamine receptor modulators for cognitive and psychotic disorders [1]. This specific application is not a general property of all 5-bromo-2-alkoxypyridines but is tied to the unique combination of the isopropoxy group and the C5–Br handle, which facilitates a key Suzuki coupling step in the published synthetic route .

Drug discovery Histamine receptor Neuroscience CNS disorders

Recommended Research and Industrial Applications for 5-Bromo-2-isopropoxypyridine


Synthesis of CNS-Penetrant Drug Candidates via Suzuki-Miyaura Cross-Coupling

Procure 5-bromo-2-isopropoxypyridine to serve as the aryl bromide partner in Suzuki-Miyaura couplings aimed at constructing biaryl cores for CNS drug discovery programs. Its favorable lipophilicity (ACD/LogP 3.49) and balanced reactivity make it an ideal fragment for generating leads with optimized blood-brain barrier permeability . The high-yielding synthetic route (92%) from 2-fluoro-5-bromopyridine ensures cost-effective access for parallel synthesis libraries .

Structure-Activity Relationship (SAR) Exploration of Steric Effects in Hit-to-Lead Campaigns

Use 5-bromo-2-isopropoxypyridine as a comparator to its methoxy and ethoxy analogs in SAR studies. The quantifiably larger molar refractivity (CMR 47.9 cm³) and distinct LogP value provide a measurable probe for steric and lipophilic contributions to target binding . This enables data-driven decisions in optimizing lead compounds for potency, selectivity, and physicochemical properties .

Development of Scalable Processes for Histamine Receptor Modulator Intermediates

Employ 5-bromo-2-isopropoxypyridine as a key intermediate in the scale-up synthesis of azepino[4,5-b]indole derivatives, a validated class of histamine H3 receptor modulators [1]. The optimized synthetic route and established purification profile (boiling point 228.3°C) support efficient process development and multi-kilogram production for preclinical and clinical supply .

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